2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one
Description
Properties
CAS No. |
828920-37-2 |
|---|---|
Molecular Formula |
C11H11N3OS |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
2-[(5-amino-1,3-thiazol-2-yl)amino]-1-phenylethanone |
InChI |
InChI=1S/C11H11N3OS/c12-10-7-14-11(16-10)13-6-9(15)8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H,13,14) |
InChI Key |
DUZGSZAUBKQPET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC2=NC=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Coupling to Form 2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one
The amino group on the thiazole ring can be linked to the phenylethanone moiety through nucleophilic substitution or condensation reactions.
Starting materials: 5-phenylthiazol-2-amine (prepared as above) and 2-bromo-1-phenylethan-1-one.
Procedure: The reaction involves the nucleophilic attack of the amino group on the α-bromo ketone, forming the desired amino ketone linkage.
Solvent and conditions: Typically carried out in ethanol or other polar solvents under reflux or mild heating to facilitate substitution.
Yield and purity: High yields are reported with minimal side products when reaction parameters are optimized.
Alternative Synthetic Routes
Diazoacetonitrile and Hydrogen Sulfide Method: Although primarily used for 5-amino-1,2,3-thiadiazoles, a related process involves reacting diazoacetonitrile with hydrogen sulfide in the presence of a base to form amino-thiazole derivatives. This method is industrially advantageous due to simple procedures and relatively inexpensive reagents.
Hantzsch Thiazole Synthesis: This classical method involves the condensation of α-haloketones with thiourea derivatives to form thiazole rings, which can then be functionalized further.
Detailed Reaction Data and Conditions
| Step | Reactants | Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Thiourea + 2-bromo-1-phenylethan-1-one | Reflux | Ethanol | 78 °C (boiling) | 1 hour | ~90 | Neutralize with aqueous ammonia post-reflux |
| 2 | 5-phenylthiazol-2-amine + 2-bromo-1-phenylethan-1-one | Reflux or mild heating | Ethanol or polar solvent | 60-80 °C | Several hours | High | Nucleophilic substitution to form amino ketone |
| Alternative | Diazoacetonitrile + H2S + base | Stirring under inert atmosphere | Methylene chloride, hexane | 0 to 5 °C | 30-45 min | Moderate | Industrial scale, requires careful handling of diazoacetonitrile |
Research Findings and Optimization
The reaction of thiourea with α-bromo ketones is highly efficient and reproducible, providing a reliable route to the thiazole amine intermediate.
The nucleophilic substitution step to attach the phenylethanone moiety proceeds smoothly under reflux conditions in ethanol, with triethylamine or other bases sometimes used to facilitate the reaction.
Industrial methods using diazoacetonitrile and hydrogen sulfide offer an alternative but require careful control of temperature and gas flow rates to optimize yield and safety.
Solvent choice impacts reaction rate and yield; ethanol and methanol are preferred for their polarity and ability to dissolve reactants effectively.
Summary Table of Preparation Methods
| Method | Key Reactants | Reaction Type | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Thiourea + α-bromo ketone | Thiourea, 2-bromo-1-phenylethan-1-one | Cyclization to thiazole | Reflux in ethanol, 1 h | ~90% | Simple, high yield, scalable | Requires halogenated ketone |
| Amino-thiazole + α-bromo ketone | 5-phenylthiazol-2-amine, 2-bromo-1-phenylethan-1-one | Nucleophilic substitution | Reflux or mild heating | High | Direct formation of target compound | Longer reaction time |
| Diazoacetonitrile + H2S | Diazoacetonitrile, H2S, base | Cyclization | 0-5 °C, inert atmosphere | Moderate | Industrially viable | Handling hazards, moderate yield |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the phenylethanone moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 2-((5-Aminothiazol-2-yl)amino)-1-phenylethanone is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis .
Biology: This compound has shown potential in biological studies due to its ability to interact with various biomolecules. It can be used in the design of enzyme inhibitors or as a probe in biochemical assays .
Medicine: In medicinal chemistry, derivatives of this compound have been explored for their potential therapeutic properties. They have shown promise as anticancer, antimicrobial, and anti-inflammatory agents .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 2-((5-Aminothiazol-2-yl)amino)-1-phenylethanone involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit key enzymes involved in cell proliferation, such as topoisomerases or kinases. The thiazole ring can interact with the active site of these enzymes, leading to the disruption of their normal function and ultimately inducing cell death .
Comparison with Similar Compounds
Structural and Functional Features
The table below summarizes key structural analogs, their molecular formulas, and properties:
Biological Activity
The compound 2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one is a thiazole-derived organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiazole ring, an amino group, and a phenylethanone moiety, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have shown that compounds containing thiazole derivatives exhibit significant antimicrobial properties. For instance:
- Study Findings : A derivative of thiazole demonstrated potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 0.21 µM .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3f | Escherichia coli | 0.25 |
| 3a | Micrococcus luteus | 0.30 |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. The compound has shown promising results in various cancer cell lines:
- Cytotoxicity Studies : In vitro studies indicated that the compound exhibits cytotoxic effects on breast cancer (MCF-7) and lung carcinoma (A549) cell lines with IC50 values ranging from 0.28 to 0.52 µg/mL .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Reference Compound |
|---|---|---|
| MCF-7 | 0.28 | Doxorubicin |
| A549 | 0.52 | Cisplatin |
The mechanism by which thiazole derivatives exert their biological effects is primarily through the induction of apoptosis in cancer cells and inhibition of bacterial growth. Molecular docking studies suggest that these compounds interact with key proteins involved in cell division and metabolism.
Case Studies
- Breast Cancer Study : A study evaluated the efficacy of thiazole derivatives in inducing apoptosis in MCF-7 cells. The results indicated a significant increase in DNA fragmentation, suggesting that the compound effectively triggers apoptotic pathways .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity against clinical strains. The results showed that certain thiazole derivatives had selective action against Gram-positive bacteria while exhibiting moderate activity against Gram-negative strains .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one?
- Methodology : A common approach involves condensation reactions between thiazole precursors and phenyl ketone derivatives. For example, refluxing 2-aminothiazole derivatives with sodium acetate in acetic acid facilitates cyclization and substitution reactions. Reaction optimization may require adjusting stoichiometry, solvent polarity (e.g., acetic acid vs. DMF), and reflux duration (3–5 hours) to maximize yield and purity .
- Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Solvent | Acetic acid |
| Temperature | 100–120°C (reflux) |
| Reaction Time | 3–5 hours |
| Catalyst | Sodium acetate |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and aromatic proton integration.
- Infrared Spectroscopy (IR) : Confirm presence of amino (-NH) and carbonyl (C=O) groups via characteristic peaks (~3350 cm for NH, ~1680 cm for C=O).
- Elemental Analysis : Validate molecular formula (CHNOS) by comparing calculated vs. experimental carbon, hydrogen, and nitrogen percentages .
Q. What safety protocols are critical when handling this compound?
- Hazards : Similar thiazole derivatives are classified as skin/eye irritants (Category 2/2A) .
- Preventive Measures :
- Use nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation of fine particulates.
- Store in airtight containers away from light and moisture to prevent degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?
- Strategies :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
- Catalyst Alternatives : Explore Lewis acids (e.g., ZnCl) or microwave-assisted synthesis to accelerate reaction kinetics.
- Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., unreacted amines) and adjust purification steps (e.g., recrystallization solvents) .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
Physicochemical Properties : Determine logP (lipophilicity), solubility, and hydrolysis rates.
Ecotoxicology : Use Daphnia magna or algal bioassays to assess acute toxicity.
Degradation Pathways : Conduct photolysis or microbial degradation studies under controlled lab conditions.
- Design Example :
| Study Phase | Methodology |
|---|---|
| Lab-Scale | OECD 301F (ready biodegradability test) |
| Field-Scale | Soil column leaching experiments |
Q. How can computational methods predict the biological activity of this compound?
- Approach :
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or bacterial dihydrofolate reductase).
- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the thiazole ring) with bioactivity data from analogous compounds .
- Validation : Compare docking scores with in vitro assays (e.g., MIC values for antimicrobial activity).
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported spectral data for this compound?
- Case Study : If NMR shifts for the phenyl group vary across studies:
Verify solvent effects (e.g., DMSO-d vs. CDCl).
Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.
Replicate synthesis using literature protocols to isolate purity-related artifacts .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
